molecular formula C24H16Cl2F3N3O4 B12383219 Hsd17B13-IN-53

Hsd17B13-IN-53

Cat. No.: B12383219
M. Wt: 538.3 g/mol
InChI Key: BMWODOZNJBAVPM-UHFFFAOYSA-N
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Description

Hsd17B13-IN-53 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids and other lipid mediators. HSD17B13 has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a potential therapeutic target for these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80 to achieve the desired formulation . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-53 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80 . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Hsd17B13-IN-53 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it may have applications in the development of new drugs targeting liver diseases.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Hsd17B13-IN-53 include other inhibitors of HSD17B13, such as BI-3231 . These compounds share a common target but may differ in their chemical structure, potency, and selectivity.

Uniqueness: this compound is unique in its specific inhibition of HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Its distinct chemical structure and formulation contribute to its effectiveness and potential therapeutic applications.

Conclusion

This compound is a promising compound with significant potential in the treatment of liver diseases such as NAFLD and NASH. Its specific inhibition of HSD17B13 and its various scientific research applications make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H16Cl2F3N3O4

Molecular Weight

538.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide

InChI

InChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34)

InChI Key

BMWODOZNJBAVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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